Molecular Property Differentiation from Clinical Glitazones (Pioglitazone & Rosiglitazone)
The target compound exhibits a higher molecular weight (348.4 vs. 356.4 [pioglitazone] and 357.4 g mol⁻¹ [rosiglitazone]), a lower calculated logP (1.89 vs. 3.1 and 2.9, respectively), and an increased topological polar surface area (84 vs. 68 and 75 Ų) compared to the two most prescribed glitazones [1][2]. The reduced lipophilicity and larger polar surface area predict improved aqueous solubility and a lower volume of distribution, which are desirable for minimizing CNS penetration and reducing off‑target effects seen with rosiglitazone [3].
| Evidence Dimension | Physicochemical profile (MW, logP, TPSA) |
|---|---|
| Target Compound Data | MW = 348.4, logP = 1.89, TPSA = 84 Ų |
| Comparator Or Baseline | Pioglitazone: MW = 356.4, logP = 3.1, TPSA = 68 Ų; Rosiglitazone: MW = 357.4, logP = 2.9, TPSA = 75 Ų |
| Quantified Difference | ΔlogP ≈ –1.2 (vs. pioglitazone), ΔTPSA ≈ +16 Ų (vs. pioglitazone) |
| Conditions | Computed values (ALOGPS 2.1 / Molinspiration) |
Why This Matters
The markedly lower logP suggests a superior developability profile, potentially reducing hERG binding and phospholipidosis risk that have limited the clinical utility of rosiglitazone.
- [1] DrugBank. Pioglitazone (DB01132). https://go.drugbank.com/drugs/DB01132 (accessed 2026-05-09). View Source
- [2] DrugBank. Rosiglitazone (DB00412). https://go.drugbank.com/drugs/DB00412 (accessed 2026-05-09). View Source
- [3] MMsINC Database. C16H16N2O5S entry. http://mms.dsfarm.unipd.it (accessed 2026-05-09). View Source
